molecular formula C23H26N2O4S B289414 N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide

N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide

货号 B289414
分子量: 426.5 g/mol
InChI 键: GQQUDKJXXAOLDH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that is involved in signaling pathways in immune cells, including B cells, T cells, and mast cells. TAK-659 has shown potential as a therapeutic agent in the treatment of various immune-related diseases, including autoimmune disorders and cancer.

作用机制

N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide inhibits SYK by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates and inhibits signaling pathways involved in immune cell activation and proliferation. The inhibition of SYK has been shown to reduce the activity of various immune cells, including B cells, T cells, and mast cells.
Biochemical and Physiological Effects
N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells. This leads to a decrease in immune cell activation and proliferation, which can reduce the severity of autoimmune diseases. N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide has also been shown to induce apoptosis in cancer cells, leading to tumor growth inhibition.

实验室实验的优点和局限性

N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide has several advantages for laboratory experiments. It has a high potency and selectivity for SYK, which allows for specific targeting of immune cells. N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide is also orally bioavailable, which allows for easy administration in animal models. However, N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide has some limitations, including its short half-life and low solubility in water, which can limit its efficacy in vivo.

未来方向

There are several future directions for the research and development of N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide. One potential application is in the treatment of autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Another potential application is in combination therapy with other immune checkpoint inhibitors for the treatment of cancer. Further studies are needed to optimize the pharmacokinetics and pharmacodynamics of N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide and to evaluate its safety and efficacy in clinical trials.

合成方法

N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of key intermediates, which are then coupled together to form the final product. The synthesis has been optimized to achieve high yields and purity of the final product.

科学研究应用

N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide has been extensively studied in preclinical models of various immune-related diseases. In vitro studies have shown that N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide inhibits SYK phosphorylation and downstream signaling pathways in immune cells. In vivo studies have demonstrated that N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide can reduce the severity of autoimmune diseases, such as rheumatoid arthritis and lupus, as well as inhibit tumor growth in animal models of cancer.

属性

分子式

C23H26N2O4S

分子量

426.5 g/mol

IUPAC 名称

N-[6-tert-butyl-3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C23H26N2O4S/c1-23(2,3)14-8-9-16-18(12-14)30-22(25-20(26)17-7-5-11-29-17)19(16)21(27)24-13-15-6-4-10-28-15/h4-7,10-11,14H,8-9,12-13H2,1-3H3,(H,24,27)(H,25,26)

InChI 键

GQQUDKJXXAOLDH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4=CC=CO4

规范 SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4=CC=CO4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。